Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-
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Overview
Description
Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- is a chemical compound with the molecular formula C4H4N4S and a molecular weight of 140.17 g/mol It is characterized by the presence of an acetonitrile group attached to a 1H-1,2,4-triazol-3-ylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- typically involves the reaction of 1H-1,2,4-triazole-3-thiol with acetonitrile under basic conditions. A common method includes stirring a mixture of 1H-1,2,4-triazole-3-thiol and acetonitrile in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with various therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A precursor in the synthesis of Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
1H-1,2,4-Triazole: A heterocyclic compound with a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- is unique due to the combination of the acetonitrile and triazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C4H4N4S |
---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H4N4S/c5-1-2-9-4-6-3-7-8-4/h3H,2H2,(H,6,7,8) |
InChI Key |
BYGXNCFMLARLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SCC#N |
Origin of Product |
United States |
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